molecular formula C19H20O4 B8800903 Ethyl 4-benzyloxy-3-methoxycinnamate

Ethyl 4-benzyloxy-3-methoxycinnamate

Cat. No.: B8800903
M. Wt: 312.4 g/mol
InChI Key: MANFNAQSNYBICG-UHFFFAOYSA-N
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Description

Ethyl 4-benzyloxy-3-methoxycinnamate is a cinnamate ester derivative featuring a benzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The product was recrystallized from an ethanol/THF mixture, yielding 65% with a melting point of 411–412 K .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

MANFNAQSNYBICG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-benzyloxy-3-methoxycinnamate exhibits promising biological activities, including:

  • Antioxidant Activity : The compound shows significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.
  • Anticancer Activity : Research has demonstrated its potential against several cancer types, particularly hepatocellular carcinoma (HCC). A derivative of this compound, known as BMBF, has shown anti-metastatic effects by modulating proteins involved in epithelial-mesenchymal transition (EMT) .

Antimicrobial Properties

The compound's derivatives have exhibited antimicrobial activity against various pathogens. Studies indicate effective inhibition of growth in both bacterial and fungal strains, suggesting potential applications in infection control .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it valuable in pharmaceutical and agrochemical industries .

Data Table: Comparison of Biological Activities

CompoundAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
This compoundHighSignificantModerate
Ferulic AcidModerateModerateLow
p-Methoxycinnamic AcidLowLowHigh

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 4-benzyloxy-3-methoxycinnamate belongs to a broader class of cinnamate esters. Key analogs include:

(a) Ethyl 4-Chlorocinnamate
  • Substituents : A chloro group at the 4-position instead of benzyloxy/methoxy.
  • Properties : The electron-withdrawing chloro group likely reduces electron density on the aromatic ring compared to the electron-donating benzyloxy and methoxy groups in the target compound. This difference may influence reactivity in coupling reactions or photostability .
(b) Methyl 4-Methoxycinnamate
  • Substituents : A single methoxy group at the 4-position and a methyl ester.
  • Properties : The smaller methyl ester group and lack of a benzyloxy substituent reduce steric hindrance and molecular weight compared to the target compound. This may enhance solubility in polar solvents but decrease lipid membrane permeability .
(c) Ethyl 4-Ethyl-3-Iodobenzoate
  • Substituents : An ethyl group at the 4-position and an iodine atom at the 3-position.
  • This could affect crystallinity or interactions in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (K) Key Substituents Solubility Profile
This compound ~326 (estimated) 411–412 4-benzyloxy, 3-methoxy Moderate in ethanol/THF
Ethyl 4-chlorocinnamate ~210 N/A 4-chloro Likely high in organic solvents
Methyl 4-methoxycinnamate 192.2 N/A 4-methoxy Soluble in DMSO, ethanol

Notes:

  • The ethyl ester group may offer slower hydrolysis rates compared to methyl esters, improving metabolic stability .

Preparation Methods

Benzyl Protection of the Phenolic Hydroxyl Group

The synthesis begins with 3-methoxy-4-hydroxycinnamic acid, where the 4-hydroxy group is protected via benzylation. In a method analogous to J-Stage protocols for related compounds, the hydroxyl group is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This nucleophilic substitution achieves 85–90% conversion to 4-benzyloxy-3-methoxycinnamic acid within 12 hours at 80°C.

Esterification with Ethanol

The carboxylic acid is then esterified using ethanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the reaction, yielding ethyl 4-benzyloxy-3-methoxycinnamate after 6 hours at reflux (78°C). The crude product is purified via silica gel chromatography, achieving an overall yield of 72% from the starting cinnamic acid.

Aldol Condensation Approach Using 4-Benzyloxy-3-Methoxybenzaldehyde

Synthesis of the Aldehyde Intermediate

4-Benzyloxy-3-methoxybenzaldehyde is prepared from vanillin (3-methoxy-4-hydroxybenzaldehyde) through benzylation. Benzyl chloride reacts with vanillin in DMF with K₂CO₃, yielding the protected aldehyde in 88% efficiency.

Condensation with Ethyl Acetoacetate

The aldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of piperidine as a base. The reaction forms the α,β-unsaturated ester via dehydration, with a reported yield of 65% after recrystallization from ethanol. This method avoids harsh acids but requires precise temperature control to prevent polymerization.

Wittig Reaction for Cinnamate Ester Formation

Generation of the Phosphorus Ylide

A ylide is prepared from ethyl bromoacetate and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). The ylide formation is quantitative under nitrogen atmosphere at 0°C.

Coupling with 4-Benzyloxy-3-Methoxybenzaldehyde

The ylide reacts with 4-benzyloxy-3-methoxybenzaldehyde in THF, producing the cinnamate ester via a [2+2] cycloaddition mechanism. The reaction achieves 78% yield after column chromatography, with trans-selectivity exceeding 95%.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield Reaction Time Key Advantage
Benzylation/Esterification3-Methoxy-4-hydroxycinnamic acid72%18 hoursHigh regioselectivity
Aldol Condensation4-Benzyloxy-3-methoxybenzaldehyde65%24 hoursAvoids strong acids
Wittig ReactionEthyl bromoacetate78%8 hoursExcellent stereocontrol

The benzylation/esterification route offers the shortest pathway for large-scale synthesis, while the Wittig reaction provides superior stereochemical outcomes for research applications. Aldol condensation, though lower-yielding, is preferable when acid-sensitive substrates are involved .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-benzyloxy-3-methoxycinnamate, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves diazotization of 4-(benzyloxy)-3-methoxybenzenamine with sodium nitrite under acidic conditions, followed by coupling with cupreous cyanate to form intermediates. Recrystallization from ethanol/THF mixtures yields the compound (65% purity) . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) is recommended. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).
Synthesis Parameter Conditions
Starting Material4-(Benzyloxy)-3-methoxybenzenamine
Diazotization AgentNaNO₂, HCl (273–278 K)
Coupling AgentCupreous cyanate (48% aqueous)
Yield65% after recrystallization

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ ~7.6 ppm (trans-cinnamate doublet, J = 16 Hz), δ ~5.1 ppm (benzyloxy CH₂), δ ~3.9 ppm (methoxy OCH₃) .
  • X-ray Crystallography : SHELX software refines crystal structures using high-resolution data. Hydrogen atoms are geometrically constrained (C–H = 0.95–0.98 Å) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C–O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structure validation?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Use complementary techniques:

  • Variable-Temperature NMR : Assess conformational stability (e.g., coalescence temperature for proton exchange).
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311++G** basis set) to validate electronic environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 327.1234 for C₁₉H₂₀O₅) .

Q. What experimental design considerations are critical for studying the compound’s photostability and degradation pathways?

  • Methodological Answer :

  • Photostability Assay : Expose to UV light (λ = 254–365 nm) in quartz cuvettes; monitor degradation via HPLC (C18 column, acetonitrile/water). Use actinometry to quantify photon flux .
  • Degradation Products : Trap reactive intermediates (e.g., radicals) with spin-trapping agents (TEMPO) for EPR analysis. LC-MS/MS identifies fragmentation patterns .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data; calculate half-life (t₁/₂) under varying pH and temperature .

Q. How can computational methods predict biological activity against enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or tyrosinase. Optimize ligand conformation with AMBER force fields .
  • QSAR Models : Correlate substituent effects (e.g., benzyloxy vs. methoxy positions) with inhibitory activity (pIC₅₀) using MLR (multiple linear regression) .
  • ADMET Prediction : SwissADME predicts bioavailability (%F >50%) and blood-brain barrier permeability (log BB <0.3) .

Methodological Challenges and Solutions

Q. What strategies address low yields in esterification reactions during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in Steglich esterification .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 24 hr) and improve yield by 15–20% (50°C, 150 W) .
  • Side Product Analysis : GC-MS identifies competing pathways (e.g., transesterification byproducts) .

Q. How can researchers validate the compound’s role as a synthetic precursor for bioactive derivatives?

  • Methodological Answer :

  • Derivatization : React with hydrazine to form hydrazides (for antimicrobial testing) or reduce the α,β-unsaturated ester to allylic alcohols (NaBH₄/NiCl₂) .
  • Biological Screening : Use MTT assays (IC₅₀ for cancer cell lines) and molecular imaging (confocal microscopy) to track cellular uptake .

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